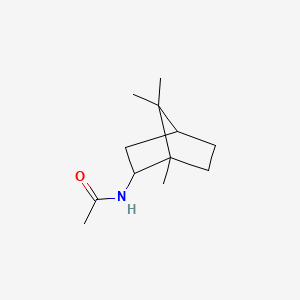
3-(2-CL-5-Nitro-phenyl)-2-(1-methyl-1H-benzoimidazol-2-YL)-3-oxo-propionitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-CL-5-Nitro-phenyl)-2-(1-methyl-1H-benzoimidazol-2-YL)-3-oxo-propionitrile is a complex organic compound that features a benzimidazole ring, a nitrophenyl group, and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-CL-5-Nitro-phenyl)-2-(1-methyl-1H-benzoimidazol-2-YL)-3-oxo-propionitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Nitration and Chlorination: The phenyl ring can be nitrated using a mixture of concentrated nitric and sulfuric acids, followed by chlorination using reagents like thionyl chloride.
Coupling Reactions: The benzimidazole and nitrophenyl intermediates can be coupled using a suitable base and solvent system to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring or the nitrophenyl group.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chloro group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole or phenyl ring.
Reduction: Amino derivatives of the nitrophenyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry for catalysis.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Biological Probes: Used in biochemical assays to study cellular processes.
Industry
Materials Science:
Wirkmechanismus
The mechanism of action would depend on the specific application. For instance, in medicinal chemistry, the compound might interact with a particular enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Chlorophenyl)-1H-benzo[d]imidazole
- 3-(2-Nitrophenyl)-2-(1H-benzo[d]imidazol-2-yl)propanoic acid
Uniqueness
The presence of both a nitrophenyl group and a benzimidazole ring in 3-(2-CL-5-Nitro-phenyl)-2-(1-methyl-1H-benzoimidazol-2-YL)-3-oxo-propionitrile may confer unique electronic properties, making it particularly useful in specific applications such as medicinal chemistry or materials science.
Eigenschaften
CAS-Nummer |
105098-95-1 |
|---|---|
Molekularformel |
C17H11ClN4O3 |
Molekulargewicht |
354.7 g/mol |
IUPAC-Name |
3-(2-chloro-5-nitrophenyl)-2-(1-methylbenzimidazol-2-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C17H11ClN4O3/c1-21-15-5-3-2-4-14(15)20-17(21)12(9-19)16(23)11-8-10(22(24)25)6-7-13(11)18/h2-8,12H,1H3 |
InChI-Schlüssel |
YUUXBOGKYUNAHL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2N=C1C(C#N)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11974683.png)
![2-((3Z)-3-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-YL)-N-(4-methoxyphenyl)acetamide](/img/structure/B11974688.png)

![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11974695.png)
![3-(5-bromothiophen-2-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11974707.png)




![2-(2-Naphthyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11974731.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B11974733.png)
![5-(4-Chlorophenyl)-4-(2,4-dichlorophenoxy)thieno[2,3-d]pyrimidine](/img/structure/B11974738.png)

![methyl 4-{(E)-[2-({[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate](/img/structure/B11974745.png)
